![molecular formula C14H11F3N4O5 B4166739 N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4166739.png)
N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide
Overview
Description
Synthesis Analysis
Synthesis of complex molecules often involves multi-step chemical processes. For example, Gangjee et al. (2005) synthesized classical antifolates by starting from pyrrolo[2,3-d]pyrimidine derivatives, demonstrating a concise sequence leading to potent inhibitors with significant antitumor activity (Gangjee, Lin, Kisliuk, & McGuire, 2005). Similar methodologies could be applicable to the synthesis of the specified compound, utilizing pyrrolopyrimidine scaffolds.
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of intramolecular interactions. Subasri et al. (2016) discussed the crystal structures of diamino-pyrimidin-2-yl sulfanyl acetamides, highlighting folded conformations stabilized by intramolecular hydrogen bonds (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016). This information aids in understanding how structural features influence the chemical behavior and stability of similar compounds.
Chemical Reactions and Properties
Chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives are often characterized by their ability to undergo various transformations. Kuznecovs et al. (2020) described the ozonation and catalytic hydrogenation steps to modify pyrrolidin-2-one derivatives, leading to significant chemical transformations (Kuznecovs, Baskevics, Orlova, Belyakov, Domračeva, Vorona, & Veinberg, 2020). These processes are indicative of the reactive versatility of pyrrolopyrimidine-based compounds.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and stability, can be inferred from structural analogs. The molecular conformation, as discussed by Subasri et al. (2016), directly impacts the compound's physical properties, such as its crystal packing and melting point.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, photostability, and thermal stability, are closely tied to the molecular structure. The presence of functional groups such as the trifluoromethyl group and the acetamide moiety significantly impacts the compound's acidity, basicity, and nucleophilic/electrophilic character. Studies like those by Geng et al. (2023) on similar compounds provide insights into these aspects through computational and experimental analyses, offering predictions on reactivity and stability (Geng, Zhao, Xu, Cao, Hu, & Gong, 2023).
Safety and Hazards
Future Directions
The future research directions for this compound could involve further investigation into its potential biological activities. Given the structural complexity and the presence of functional groups known to interact with biological targets, this compound could be of interest in the development of new drugs .
properties
IUPAC Name |
N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O5/c1-6(22)20-13(14(15,16)17)8-9(18-11(13)24)21(12(25)19-10(8)23)5-7-3-2-4-26-7/h2-4H,5H2,1H3,(H,18,24)(H,20,22)(H,19,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSHCXDIRXYMEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(C2=C(NC1=O)N(C(=O)NC2=O)CC3=CC=CO3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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